ARD-61 (Synthesized with this Linker) vs. Enzalutamide: Superior Antiproliferative Activity
The PROTAC ARD-61, synthesized using Boc-bipiperidine-ethynylbenzoic acid as the linker , demonstrates significantly greater potency in inhibiting cell growth compared to the approved androgen receptor antagonist enzalutamide. This provides a functional validation of the linker's role in creating a highly active degrader. In the AR-positive breast cancer cell line MDA-MB-453, ARD-61 achieves an IC50 of 15.8 nM after 4 days of treatment, while enzalutamide shows an IC50 of >10,000 nM [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 15.8 nM (ARD-61) |
| Comparator Or Baseline | >10,000 nM (Enzalutamide) |
| Quantified Difference | >632-fold more potent |
| Conditions | MDA-MB-453 AR+ breast cancer cell line; 4-day treatment. |
Why This Matters
This data confirms that the linker, as part of ARD-61, enables a functional degrader with over 600-fold greater in vitro potency than a clinical standard-of-care antagonist, justifying its selection for degrader development.
- [1] Zhao, L., Han, X., Lu, J., McEachern, D., Wang, S. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo. Neoplasia. 2020 Oct;22(10):522-532. View Source
